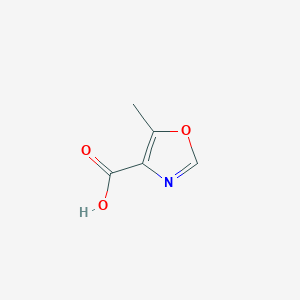

5-methyl-1,3-oxazole-4-carboxylic Acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-methyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-3-4(5(7)8)6-2-9-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIACATCUODRSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463242 | |

| Record name | 5-methyl-1,3-oxazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103879-58-9 | |

| Record name | 5-methyl-1,3-oxazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-1,3-OXAZOLE-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methyl 1,3 Oxazole 4 Carboxylic Acid and Its Derivatives

Classical Synthetic Approaches to Oxazole-4-carboxylic Acids

Classical methods for the synthesis of oxazole-4-carboxylic acids have laid the foundation for many of the modern techniques used today. These approaches often involve multi-step sequences and have been refined over time to improve yields and substrate scope.

The Van Leusen oxazole (B20620) synthesis, first reported in 1972, is a widely recognized and versatile method for the formation of the oxazole ring. mdpi.comnih.gov This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to yield a 5-substituted oxazole. mdpi.comnih.govorganic-chemistry.org The reaction proceeds through a [3+2] cycloaddition mechanism. mdpi.comnih.gov Initially, the base deprotonates the TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes a cyclization, followed by the elimination of p-toluenesulfinic acid to form the oxazole ring. organic-chemistry.org

This methodology is particularly well-suited for the synthesis of 5-substituted oxazoles. mdpi.comnih.gov For the synthesis of derivatives of 5-methyl-1,3-oxazole-4-carboxylic acid, an appropriate aldehyde precursor bearing a methyl group would be required. Adaptations of the Van Leusen synthesis have been developed to introduce substituents at other positions of the oxazole ring, including the C4 position, which is critical for the formation of oxazole-4-carboxylic acids. nih.gov These adaptations often involve the use of substituted TosMIC reagents or subsequent functionalization of the initially formed oxazole ring. For instance, the use of aryl-substituted TosMIC derivatives can lead to multiply substituted oxazoles.

| Reagent | Role in Van Leusen Synthesis |

| Aldehyde | Provides the C4 and C5 atoms of the oxazole ring. |

| Tosylmethyl isocyanide (TosMIC) | A C-N=C synthon that provides the C2 atom and the nitrogen atom. organic-chemistry.org |

| Base (e.g., K2CO3) | Deprotonates TosMIC to form the reactive nucleophile. mdpi.comnih.gov |

Condensation reactions represent a fundamental approach to the synthesis of oxazole-4-carboxylic acids. A green protocol describes the one-pot synthesis of 4,5-diphenyl-2(R)-oxazoles from the reaction of benzoin, carboxylic acids, and ammonium acetate without the use of a catalyst or organic solvent. nsmsi.ir While this specific example leads to a different substitution pattern, the underlying principle of condensing a carboxylic acid or its derivative with other precursors is a common strategy.

Another approach involves the reaction of α-haloketones with amides, known as the Bredereck reaction, to produce oxazole derivatives. ijpsonline.com This can be an efficient and economical process. ijpsonline.com Modifications of this method, such as using α-hydroxyketones as starting materials, have also been reported. ijpsonline.com To synthesize this compound, a key intermediate could be ethyl-5-methylisoxazole-4-carboxylate, which can then be hydrolyzed to the carboxylic acid. google.com

Modern and Green Chemistry Methodologies for Oxazole-4-carboxylic Acid Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These modern approaches often focus on reducing waste, avoiding harsh reaction conditions, and improving atom economy.

Electrochemical synthesis has emerged as a powerful and green alternative for the construction of oxazole rings. rsc.orgresearchgate.net This method avoids the need for stoichiometric chemical oxidants and often proceeds under mild conditions. rsc.orgresearchgate.netorganic-chemistry.org A direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition strategy has been described for the synthesis of oxazoles from carboxylic acids. rsc.orgresearchgate.net This approach demonstrates good functional group tolerance and has been successfully applied on a gram scale. rsc.org The mechanism is believed to involve the anodic oxidation of an acyloxyphosphonium ion, which serves as a key intermediate. rsc.org

Another electrochemical method involves the reaction of ketones with acetonitrile, where acetonitrile acts as both a reactant and the solvent. organic-chemistry.org This process, which does not require an external chemical oxidant, proceeds via a Ritter-type reaction followed by oxidative cyclization. organic-chemistry.org These electrochemical methods offer a promising and environmentally friendly route to oxazole derivatives. chemistryviews.org

| Method | Key Features |

| Phosphine-mediated deoxygenative cycloaddition | Direct synthesis from carboxylic acids, avoids transition metals and toxic oxidants. rsc.org |

| Reaction of ketones with acetonitrile | Uses acetonitrile as both reactant and solvent, no external chemical oxidant required. organic-chemistry.org |

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, leading to increased efficiency and reduced waste. Several one-pot methods for the synthesis of oxazole-4-carboxylic acid derivatives have been developed. For example, the Van Leusen synthesis itself can be performed in a one-pot manner to generate 4,5-disubstituted oxazoles. nih.gov

A one-pot Suzuki-Miyaura coupling reaction has been developed for the synthesis of 2,4,5-trisubstituted oxazoles. tandfonline.com This reaction utilizes a carboxylic acid, an amino acid, and a dehydrating condensing reagent in the presence of a nickel catalyst with boronic acid. tandfonline.com Additionally, a green, one-pot protocol for preparing 4,5-diphenyl-2(R)-oxazoles involves the reaction of benzoin, carboxylic acids, and ammonium acetate without any solvent or catalyst. nsmsi.ir

Catalysis plays a crucial role in modern organic synthesis, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. Various catalytic systems have been employed for the synthesis of oxazole-4-carboxylic acids and their derivatives.

Iron(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles can lead to the formation of methyl oxazole-4-carboxylates. nih.govacs.org This domino reaction proceeds through the formation of a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate. nih.govacs.org

Palladium and copper catalysts have been used for the direct arylation of 4-substituted oxazoles with aryl bromides to produce 2,4-disubstituted oxazoles. ijpsonline.com Copper(II) triflate has also been shown to catalyze the coupling of substituted α-diazoketones with amides to yield 2,4-disubstituted oxazoles. ijpsonline.com Furthermore, a novel benzoxazole synthesis has been described using a copper catalyst [Cu(OTf)2]/O2. ijpsonline.com

| Catalyst | Reactants | Product |

| Iron(II) | 4-Acyl-5-methoxyisoxazoles | Methyl oxazole-4-carboxylates nih.govacs.org |

| Palladium/Copper | 4-Substituted oxazole and aryl bromide | 2,4-Disubstituted oxazole ijpsonline.com |

| Copper(II) triflate | α-Diazoketone and amide | 2,4-Disubstituted oxazole ijpsonline.com |

| Nickel | Carboxylic acid, amino acid, boronic acid | 2,4,5-Trisubstituted oxazole tandfonline.com |

Continuous Flow Reactor Applications in Oxazole Synthesis

Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis of heterocyclic compounds, including oxazoles, has significantly benefited from the application of flow reactors. While specific literature detailing the continuous flow synthesis of this compound is not extensively available, the principles and methodologies applied to the synthesis of other substituted oxazoles can be extrapolated.

Flow chemistry enables multistep transformations with efficient mixing and precise temperature control. For the synthesis of oxazoles, this often involves the reaction of a carboxylic acid derivative with an isocyanide. A fully automated multipurpose mesofluidic flow reactor has been developed for the on-demand synthesis of 4,5-disubstituted oxazoles. This system utilizes on-chip mixing and columns of solid-supported reagents to expedite the chemical syntheses, allowing for the rapid production of small libraries of compounds with high purity. For instance, a selection of 4,5-disubstituted oxazoles has been successfully synthesized in good yields and high purities using such an automated flow reactor system.

Furthermore, a highly efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed, which is amenable to flow chemistry setups. This transformation proceeds through the in situ generation of an acylpyridinium salt, which is then trapped by an isocyanoacetate or tosylmethyl isocyanide. This method demonstrates broad substrate scope and good functional group tolerance, making it a versatile tool for the synthesis of various oxazole derivatives. The practicality of this approach is highlighted by its application in the gram-scale production of bioactive molecules.

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound scaffold by introducing various substituents at the C2 position of the oxazole ring is a key strategy for modifying its chemical properties.

The synthesis of 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes has been reported as a precursor for more complex molecules. This indicates a viable route to introduce aryl substituents at the 2-position of a 5-methyl-1,3-oxazole core, which could then be oxidized to the corresponding carboxylic acid. A convenient preparative procedure has also been developed for the synthesis of 2-aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic acids and their derivatives from accessible multicenter substrates. researchgate.net

While direct alkylation of a pre-formed this compound ring at the C2 position can be challenging, the construction of the oxazole ring from precursors already bearing the desired alkyl or aryl group is a common and effective strategy. For example, the reaction of an appropriate α-isocyano ester with an acylating agent (an acid chloride or anhydride) can lead to the formation of 2,5-disubstituted oxazoles.

A general method for preparing a wide range of pure 3,5-disubstituted-4-isoxazolecarboxylic esters, which can be analogous to oxazole synthesis, involves the reaction of primary nitro compounds with enamino esters. orgsyn.org This highlights the principle of constructing the heterocyclic ring with the desired substituents already in place.

Below is a table of representative substituted oxazole carboxylic acid derivatives.

| Compound Name | Structure | Reference |

| 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid | Cc1oc(nc1C(O)=O)-c2ccccc2 | sigmaaldrich.com |

| 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid | O=C(O)c1nc(oc1C(F)(F)F)C | chemicalbook.com |

Synthesis of Amide Derivatives of this compound

The carboxylic acid functional group at the 4-position of this compound is readily converted into a wide range of amide derivatives. This transformation is typically achieved through the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Common methods for amide bond formation involve the use of coupling reagents. luxembourg-bio.com

A variety of coupling reagents can be employed, such as carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or uronium/aminium and phosphonium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP (Benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate). luxembourg-bio.comresearchgate.net These reagents react with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea or an active ester, which is then susceptible to nucleophilic attack by an amine to form the amide bond. fishersci.co.uk

For example, the synthesis of an N-methoxy-N-methylamide derivative of 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid was achieved using HATU as the coupling reagent in the presence of a base like diisopropylethylamine (DIPEA). chemicalbook.com The reaction proceeds by mixing the carboxylic acid, amine, coupling reagent, and base in a suitable solvent such as DMF. chemicalbook.com

Another example involves the synthesis of 2-amino-4-methyl-1,3-oxazole-5-carboxylamino acid and peptide derivatives using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) as the coupling reagent. researchgate.net Although the substitution pattern is different, the methodology of using a uronium-based coupling reagent is directly applicable to the synthesis of amide derivatives of this compound. The direct coupling of a carboxylic acid and an amine is a cornerstone of synthetic chemistry, and numerous protocols exist to facilitate this transformation with high efficiency. nih.gov

The following table presents examples of amide derivatives synthesized from related oxazole carboxylic acids.

| Starting Carboxylic Acid | Amine | Coupling Reagent | Product | Reference |

| 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid | N,O-dimethylhydroxylamine | HATU | N-methoxy-N,2-dimethyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide | chemicalbook.com |

| 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid | Amino acid/peptide esters | TBTU | 2-amino-4-methyl-1,3-oxazole-5-carboxylamino acid/peptide derivatives | researchgate.net |

Chemical Transformations and Reactivity of 5 Methyl 1,3 Oxazole 4 Carboxylic Acid Scaffold

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the C4 position is the most accessible functional group for initial chemical transformations. Standard organic reactions can be employed to convert it into a variety of other functional groups, thereby expanding the synthetic utility of the parent molecule.

The carboxylic acid of the 5-methyl-1,3-oxazole-4-carboxylic acid can be readily converted into its corresponding esters and amides. Esterification is typically achieved through Fischer esterification, reacting the carboxylic acid with an alcohol under acidic catalysis.

Amidation reactions require the activation of the carboxylic acid to facilitate the nucleophilic attack by an amine. Common methods include the in-situ activation with peptide coupling reagents such as N,N′-dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) nih.gov. An alternative approach involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride or mixed anhydride, prior to the addition of the amine nih.gov. A mild and efficient one-pot method using Deoxo-Fluor has also been described for the direct conversion of various carboxylic acids into their corresponding amides with excellent yields nih.gov.

The table below illustrates typical yields for the direct amidation of carboxylic acids using a modern coupling reagent, which is applicable to the this compound scaffold.

| Amine Reactant | Product | Reported Yield (%) |

| Pyrrolidine | 4-(pyrrolidine-1-carbonyl)-5-methyl-1,3-oxazole | >93 |

| Dimethylamine | N,N,5-trimethyl-1,3-oxazole-4-carboxamide | >93 |

| Diethylamine | N,N-diethyl-5-methyl-1,3-oxazole-4-carboxamide | >93 |

| 2-Amino-3-methyl-1-propanol | N-(1-hydroxy-3-methylbutan-2-yl)-5-methyl-1,3-oxazole-4-carboxamide | >93 |

This data is representative of direct amidation reactions of carboxylic acids under optimized conditions nih.gov.

Furthermore, the formation of hydrazides from the corresponding carboxylic acid provides a pathway for further heterocyclic transformations. For instance, some oxazole-4-carboxylic acid hydrazide derivatives have been shown to undergo recyclization upon heating, converting the oxazole (B20620) ring into a 1,3,4-oxadiazole structure researchgate.net.

For conversion to highly reactive amides and esters, the carboxylic acid can be transformed into 5-methyl-1,3-oxazole-4-carbonyl chloride. This is a standard procedure in organic synthesis, providing a highly reactive electrophile. The reaction is typically carried out using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) google.comprepchem.com. The use of oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), in an inert solvent like tetrahydrofuran (THF), is a common and effective method prepchem.com. Similarly, reacting the parent carboxylic acid with thionyl chloride can also yield the desired acyl chloride google.com. This acyl chloride is not typically isolated and is used in situ for subsequent reactions with nucleophiles like amines, alcohols, and carbanions.

Modifications and Functionalization of the Oxazole Ring System

The 1,3-oxazole ring is an aromatic but electron-deficient heterocycle. Its reactivity is significantly influenced by the nature and position of its substituents. While generally stable, the ring can participate in a range of reactions, including metallation, cycloaddition, and ring-opening, allowing for extensive functionalization.

The reactivity of the this compound ring is dictated by the electronic properties of its substituents. The methyl group at the C5 position is weakly electron-donating, which would typically activate the ring towards electrophilic substitution. Conversely, the carboxylic acid group at the C4 position is strongly electron-withdrawing, deactivating the ring towards electrophiles.

This deactivation makes direct electrophilic aromatic substitution challenging pharmaguideline.comwikipedia.org. However, the substituents play a crucial role in directing site-selective reactions. The acidity of the proton at the C2 position is a known feature of oxazoles, allowing for deprotonation with strong bases wikipedia.org. Moreover, the presence of the carboxylic acid group at C4 can direct metallation through a complex-induced proximity effect (CIPE). It has been noted that for 2-methyl-1,3-oxazole-4-carboxylic acid, this effect can facilitate site-selective deprotonation, leading to a reactive carbanion for further functionalization nih.gov. The electron-withdrawing nature of the C4-carboxylic acid group also enhances the propensity of the oxazole to act as a diene in inverse electron-demand Diels-Alder reactions clockss.org.

Under certain conditions, the oxazole ring can undergo cleavage and rearrangement. A characteristic reaction of oxazoles is ring-opening following deprotonation at the C2 position. The resulting lithiated species exists in equilibrium with a ring-opened isonitrile enolate, which can be trapped by electrophiles wikipedia.orgnih.gov.

Nucleophilic attack can also lead to ring cleavage. While nucleophilic substitution on the oxazole ring is generally uncommon, strong nucleophiles can induce ring-opening rather than substitution pharmaguideline.comthepharmajournal.com. For example, treatment of some oxazoles with ammonia or formamide can lead to ring cleavage and subsequent recyclization to form imidazoles pharmaguideline.com. Another documented recyclization involves the transformation of oxazole-4-carboxylic acid hydrazide derivatives into 2-(5-amino-1,3-oxazol-4-yl)-1,3,4-oxadiazole derivatives, where the original oxazole ring is converted into an oxadiazole researchgate.net.

The functionalization of the oxazole scaffold to produce arylated derivatives can be effectively achieved through modern cross-coupling reactions. This approach typically relies on the initial, regioselective formation of a carbon-metal bond on the oxazole ring, followed by a transition metal-catalyzed coupling with an aryl halide or equivalent.

The predictable metallation chemistry of oxazoles is a key advantage in this context researchgate.net. For instance, a halogenated oxazole can serve as a precursor. A "halogen dance" isomerization has been described where deprotonation of a 5-bromo-oxazole at C4 leads to an intermediate that isomerizes to a more stable 5-lithio-4-bromo-oxazole nih.gov. This lithiated species can then undergo transmetalation, for example with zinc chloride, to form a reactive organozinc reagent. This reagent is a suitable substrate for palladium-catalyzed Negishi cross-coupling reactions with various aryl, heteroaryl, or vinyl halides, allowing for the introduction of diverse substituents at the C5 position nih.gov. This strategy highlights a viable pathway for creating complex arylated heterocycles from the basic oxazole scaffold.

The table below outlines a general scheme for such a cross-coupling functionalization.

| Step | Reaction Type | Reagents | Purpose |

| 1 | Halogenation | e.g., NBS | Introduce a handle for metallation |

| 2 | Metallation | e.g., LDA, n-BuLi | Generate a reactive carbanion |

| 3 | Transmetalation | e.g., ZnCl₂ | Form an organometallic coupling partner |

| 4 | Cross-Coupling | e.g., Aryl-I, Pd catalyst | Form a new C-C bond to introduce an aryl group |

This table represents a generalized synthetic strategy for the functionalization of oxazole rings via cross-coupling reactions nih.govresearchgate.net.

Stereochemical Aspects of Oxazole-4-carboxylic Acid Transformations

The stereochemical outcomes of chemical transformations involving the this compound scaffold are a critical consideration in the synthesis of complex, non-racemic molecules. The oxazole ring itself is a planar, aromatic system and therefore achiral. However, stereocenters can be introduced or influenced by reactions involving the substituents at the C4 and C5 positions, or by the attachment of the scaffold to a pre-existing chiral molecule. The control of stereochemistry in such transformations is typically achieved through two primary strategies: substrate control, where existing chirality in the molecule dictates the stereochemical course of a reaction, and auxiliary control, where a temporary chiral group directs the stereoselective formation of a new stereocenter.

Detailed research into analogous heterocyclic systems, such as 1,2-oxazoles (isoxazoles), demonstrates that high levels of stereochemical control can be achieved in the synthesis of chiral building blocks. For instance, the synthesis of chiral methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates has been accomplished with exceptional enantiomeric purity by starting with chiral N-heterocyclic carboxylic acids. The chirality of the starting material is effectively preserved throughout the reaction sequence, leading to target molecules with high enantiomeric excess (ee). beilstein-journals.orgbeilstein-journals.org This principle of transferring chirality from a starting material to a final product is directly applicable to the this compound framework.

The enantiomeric purity of these synthesized chiral 1,2-oxazole derivatives was confirmed through chiral High-Performance Liquid Chromatography (HPLC) analysis, with results indicating nearly complete retention of stereochemical integrity. beilstein-journals.org

| Starting Material | Product | Enantiomeric Excess (ee) |

|---|---|---|

| (R)-N-Boc-azetidine-2-carboxylic acid | Methyl (R)-5-(N-Boc-azetidin-2-yl)-1,2-oxazole-4-carboxylate | 100% |

| (S)-N-Boc-azetidine-2-carboxylic acid | Methyl (S)-5-(N-Boc-azetidin-2-yl)-1,2-oxazole-4-carboxylate | 100% |

| (R)-N-Boc-piperidine-2-carboxylic acid | Methyl (R)-5-(N-Boc-piperidin-2-yl)-1,2-oxazole-4-carboxylate | 98% |

| (S)-N-Boc-piperidine-2-carboxylic acid | Methyl (S)-5-(N-Boc-piperidin-2-yl)-1,2-oxazole-4-carboxylate | 98% |

| (R)-N-Boc-piperidine-3-carboxylic acid | Methyl (R)-5-(N-Boc-piperidin-3-yl)-1,2-oxazole-4-carboxylate | 97% |

| (S)-N-Boc-piperidine-3-carboxylic acid | Methyl (S)-5-(N-Boc-piperidin-3-yl)-1,2-oxazole-4-carboxylate | 97% |

Another powerful strategy for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. researchgate.net In the context of this compound, the carboxylic acid handle provides a convenient point for the attachment of a chiral auxiliary, such as a chiral oxazolidinone or camphorsultam. wikipedia.orgresearchgate.net

Once attached, the auxiliary can effectively shield one face of the molecule, forcing an incoming reagent to attack from the less sterically hindered direction. This approach could be hypothetically applied to control the stereochemistry of reactions such as an asymmetric aldol addition involving the C5-methyl group or a conjugate addition to an α,β-unsaturated derivative of the carboxylic acid. After the desired stereoselective bond formation, the auxiliary can be cleaved under mild conditions to yield the enantiomerically enriched product and recover the auxiliary. researchgate.net

The diastereoselectivity of such transformations is often high, as the rigid structure formed by the substrate-auxiliary conjugate creates a well-defined chiral environment. The table below illustrates hypothetical outcomes for a diastereoselective alkylation of the C5-methyl group of an N-acyloxazolidinone derivative of this compound.

| Chiral Auxiliary | Electrophile (R-X) | Reaction Conditions | Diastereomeric Ratio (d.r.) | Major Diastereomer |

|---|---|---|---|---|

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | 1. LDA, THF, -78 °C; 2. BnBr | 95:5 | (R) |

| (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | 1. LDA, THF, -78 °C; 2. BnBr | 94:6 | (S) |

| (R)-4-benzyl-2-oxazolidinone | Allyl iodide | 1. NaHMDS, THF, -78 °C; 2. Allyl iodide | 92:8 | (R) |

| (S)-4-benzyl-2-oxazolidinone | Allyl iodide | 1. NaHMDS, THF, -78 °C; 2. Allyl iodide | 93:7 | (S) |

These examples underscore the potential for achieving high levels of stereocontrol in transformations involving the this compound scaffold by applying established principles of asymmetric synthesis.

Spectroscopic and Structural Characterization in 5 Methyl 1,3 Oxazole 4 Carboxylic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationbeilstein-journals.orgnih.gov

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information for the structural assignment of oxazole-4-carboxylic acid derivatives. The chemical shift (δ), reported in parts per million (ppm), of each nucleus is indicative of its local electronic environment.

In the case of a related compound, methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, the ¹H NMR spectrum showed a characteristic singlet for the oxazole (B20620) methine proton at δ 8.46 ppm. beilstein-journals.org The ¹³C NMR spectrum displayed distinctive signals for the oxazole ring carbons at δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5) ppm. beilstein-journals.org For 5-methyl-1,3-oxazole-4-carboxylic acid, one would expect to see a characteristic singlet for the methyl protons and no signal for a proton at position 2 of the oxazole ring. The carbon spectrum would show signals for the methyl carbon, the carboxylic acid carbon, and the three carbons of the oxazole ring (C-2, C-4, and C-5).

Table 1: Representative ¹³C NMR Chemical Shifts for a Substituted 1,2-Oxazole Ring System This table is based on data for a related 1,2-oxazole derivative and is intended to be illustrative.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C-3 | 150.2 |

| C-4 | 108.3 |

| C-5 | 179.5 |

| Data sourced from a study on methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate. beilstein-journals.org |

The specific chemical shifts for this compound would be influenced by the precise electronic effects of the methyl and carboxylic acid groups on the 1,3-oxazole ring.

Two-dimensional (2D) NMR experiments provide further clarity by revealing correlations between different nuclei, which is crucial for assembling the molecular puzzle. slideshare.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds. libretexts.orgsdsu.edu It is essential for mapping out spin systems within a molecule. For a derivative of this compound with additional aliphatic or aromatic substituents, COSY would be used to trace the connectivity between adjacent protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is a key technique that shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.eduprinceton.edu This is particularly useful for connecting different fragments of a molecule and for assigning quaternary carbons (carbons with no attached protons). For this compound, an HMBC experiment would be expected to show a correlation between the methyl protons and carbons C-5 and C-4 of the oxazole ring, as well as a correlation to the carboxylic carbon, thus confirming the substitution pattern. thieme-connect.de

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgharvard.edu NOESY is critical for determining stereochemistry and the three-dimensional conformation of a molecule.

The combination of these 1D and 2D NMR techniques allows for the unambiguous structural assignment of oxazole-4-carboxylic acid derivatives. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Confirmationbeilstein-journals.orgnih.gov

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like electrospray ionization (ESI), provides highly accurate mass measurements. geologyscience.runih.gov This accuracy allows for the determination of the elemental formula of a compound, as each unique combination of atoms has a distinct exact mass. nih.gov ESI is particularly well-suited for polar, thermally labile molecules like carboxylic acids, as it transfers them into the gas phase as ions with minimal fragmentation. geologyscience.ru

For this compound, HR-ESIMS would be used to confirm its elemental composition of C₅H₅NO₃.

Table 2: Theoretical HR-ESIMS Data for this compound

| Ion Species | Elemental Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ (Protonated Molecule) | [C₅H₆NO₃]⁺ | 142.03422 |

| [M-H]⁻ (Deprotonated Molecule) | [C₅H₄NO₃]⁻ | 140.01967 |

| [M+Na]⁺ (Sodium Adduct) | [C₅H₅NNaO₃]⁺ | 164.01616 |

| Note: These are theoretical values. An experimental measurement would aim to match these values to within a few parts per million (ppm) to confirm the formula. |

Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. ijpras.com In a typical MS/MS experiment, a specific parent ion is selected, fragmented through collision with an inert gas, and the resulting fragment ions (product ions) are analyzed. This process provides valuable structural information and is widely used in metabolomics to identify the structures of metabolites. yuanyue.limdpi.com

When a drug or compound containing the this compound scaffold is metabolized, its structure is modified by enzymes. Tandem MS can be used to identify these modifications. For instance, the fragmentation pattern of a potential metabolite would be compared to that of the parent compound. A shift in the mass of the parent ion would indicate a metabolic transformation (e.g., hydroxylation, glucuronidation), while the presence of characteristic fragment ions from the core oxazole structure would confirm that the scaffold remains intact. This approach has been successfully applied to identify metabolites of complex natural products containing oxazole rings, such as oxazolomycin. nih.govresearchgate.net

X-ray Crystallography of Oxazole-4-carboxylic Acid Derivativesthieme-connect.demdpi.combldpharm.com

X-ray crystallography is the gold standard for structural proof and is particularly crucial for confirming the regiochemistry of isomers. For example, in the synthesis of substituted oxazoles, different isomers can be formed. While spectroscopic data can be highly suggestive, an X-ray crystal structure provides irrefutable evidence of which isomer has been produced. beilstein-journals.orgresearchgate.net

Table 3: Example of Data Obtained from an X-ray Crystallographic Analysis This table presents hypothetical data types for a crystalline oxazole-4-carboxylic acid derivative to illustrate the output of the technique.

| Parameter | Example Value/Information |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.1 Å, β = 95° |

| Bond Length (C=N) | ~1.35 Å |

| Bond Angle (O-C-N) | ~115° |

| Molecular Conformation | Planarity of the oxazole ring, orientation of substituents |

| Data is illustrative and based on general principles of crystallographic reports. nih.gov |

The structural insights gained from X-ray analysis are invaluable for understanding structure-activity relationships and for computational chemistry studies.

Analysis of Molecular Geometry and Dihedral Angles

The molecular structure of this compound and its derivatives is characterized by a planar oxazole ring. In the crystalline state of a related compound, 5-methyl-1,2-oxazole-3-carboxylic acid, the atoms of the carboxylic acid group are nearly coplanar with the isoxazole (B147169) ring, with only a slight deviation of approximately 0.0016 Å for the oxygen atoms. researchgate.net This planarity is a key feature of the molecule's geometry.

Bond lengths and angles within the oxazole ring and its substituents are generally within normal ranges. researchgate.net For instance, in a similar isoxazole derivative, the C-C bond distances within the isoxazole ring were found to be 1.432 Å and 1.366 Å, which are in agreement with experimental values. researchgate.net The bond connecting the methyl group to the isoxazole ring has been reported to be approximately 1.49 Å. researchgate.net

Table 1: Selected Bond Lengths in Isoxazole Derivatives

| Bond | Length (Å) |

| C-C (isoxazole ring) | 1.366 - 1.432 |

| C-C (isoxazole-methyl) | ~1.49 |

This table presents typical bond lengths observed in isoxazole-containing compounds, providing a reference for the structural parameters of this compound.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is governed by intermolecular forces, which significantly influence the physical properties of the compound. In the case of 5-methyl-1,2-oxazole-3-carboxylic acid, the crystal structure reveals the formation of dimers through intermolecular O-H···O hydrogen bonds. researchgate.net These dimers are further organized in the crystal lattice via π–π stacking interactions, with a reported distance of 3.234 Å. researchgate.net

Hydrogen bonding is a predominant intermolecular interaction. For 5-methylisoxazole-4-carboxylic acid, strong intermolecular hydrogen bonds are observed between the hydrogen atom of the carboxylic acid group and the nitrogen atom of the isoxazole ring, linking the molecules into a one-dimensional chain. researchgate.net Weaker C-H···O hydrogen bonds also contribute to stabilizing the crystal packing by connecting these chains. researchgate.net The presence of hydrogen bond donors and acceptors is a key factor in these interactions.

Table 2: Intermolecular Interactions in a Related Isoxazole Carboxylic Acid

| Interaction Type | Description |

| O-H···N Hydrogen Bond | Strong interaction forming linear chains of molecules. researchgate.net |

| C-H···O Hydrogen Bond | Weaker interactions that help stabilize the crystal packing between chains. researchgate.net |

This table summarizes the key intermolecular forces responsible for the crystal packing of a closely related isoxazole derivative, highlighting the importance of hydrogen bonding.

Computational Chemistry and Theoretical Studies

Computational methods are powerful tools for investigating the properties of this compound at the molecular level, providing insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Molecular Parameters

Density Functional Theory (DFT) is a widely used computational method to predict the structural and electronic properties of molecules. irjweb.com For oxazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G++(d,p), are employed to optimize the molecular geometry and calculate various parameters. irjweb.comdergipark.org.tr These calculations can determine bond lengths, bond angles, and dihedral angles with good accuracy. scielo.org.mx For instance, theoretical calculations for an oxazole derivative have shown that the oxazole ring N15–C16–O12 and O12–C13–C14 bond angles are 114.1° and 107.4°, respectively. irjweb.com The optimized geometry obtained from DFT calculations provides a detailed understanding of the molecule's three-dimensional structure. scielo.org.mx

Quantum Chemistry Methods for Predicting Properties

Quantum chemistry methods are instrumental in predicting a range of molecular properties. These methods can be used to calculate frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comscielo.org.mx The energy gap between HOMO and LUMO is a crucial parameter that indicates the chemical reactivity of a molecule. irjweb.com A smaller energy gap suggests that the molecule is more likely to be chemically reactive. irjweb.com

Furthermore, quantum chemical calculations can predict various chemical reactivity descriptors, including chemical potential, global chemical hardness, and electrophilicity index. irjweb.comnih.gov These parameters offer insights into the molecule's stability and reactivity patterns. nih.gov

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a larger molecule, typically a protein receptor. This method is crucial for understanding the potential biological activity of compounds like this compound. scielo.org.mx By simulating the interaction between the oxazole derivative and the active site of a biological target, molecular docking can identify key binding interactions, such as hydrogen bonds and hydrophobic interactions. dergipark.org.tr

For example, molecular docking studies on oxadiazole derivatives, which are structurally related to oxazoles, have been used to investigate their potential as anticancer agents by examining their interactions with targets like cyclin-dependent kinase 2. nih.govnih.gov The results of these studies, often expressed as a binding energy, can help in predicting the compound's efficacy and in the design of new, more potent derivatives. nih.gov

Biological Activities and Medicinal Chemistry Applications of 5 Methyl 1,3 Oxazole 4 Carboxylic Acid Derivatives

Role as Pharmaceutical Intermediates and Building Blocks

Derivatives of 5-methyl-1,3-oxazole-4-carboxylic acid serve as crucial intermediates and foundational scaffolds in the synthesis of more complex, biologically active molecules. Their utility stems from the stable aromatic oxazole (B20620) core, which can be readily functionalized.

While specific blockbuster drugs directly synthesized from this compound are not prominently documented, its structural motif is integral to compounds undergoing investigation. For instance, the key intermediate 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid is synthesized through the condensation of urea with ethyl 2-chloroacetoacetate, followed by hydrolysis. researchgate.net This intermediate is then used as a starting point to create a series of novel peptide derivatives by coupling it with various amino acids. researchgate.net This process highlights the role of the oxazole acid as a foundational precursor for generating new chemical entities with potential therapeutic applications.

The 1,3-oxazole nucleus is a privileged scaffold in drug discovery, and derivatives of this compound are extensively used to create libraries of compounds for biological screening. biointerfaceresearch.combiointerfaceresearch.com The search for new molecules with anticancer activity frequently involves the use of heterocyclic compounds, including 1,3-oxazole derivatives. biointerfaceresearch.combiointerfaceresearch.com Researchers have synthesized and evaluated numerous series of compounds built upon this scaffold, such as:

2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates bioorganica.com.ua

4-arylsulfonyl-1,3-oxazoles biointerfaceresearch.combiointerfaceresearch.com

2-amino-4-methyl-1,3-oxazole-5-carboxylamino acid and peptide derivatives researchgate.net

Oxazole-based compounds derived from amino acids like alanine or phenylalanine mdpi.com

These examples demonstrate the value of the 1,3-oxazole-4-carboxylic acid framework as a versatile building block for generating diverse molecular architectures aimed at discovering new therapeutic agents. researchgate.netbiointerfaceresearch.combiointerfaceresearch.combioorganica.com.uamdpi.com

Antimicrobial and Antifungal Activities

The 1,3-oxazole moiety is present in numerous natural and synthetic compounds that exhibit a broad range of pharmacological effects, including potent antimicrobial and antifungal activities. mdpi.com

Derivatives of 1,3-oxazole have shown promising activity against various bacterial strains. Research has demonstrated that specific substitutions on the oxazole ring are crucial for antibacterial efficacy. For example, in a study of various oxazole-based compounds, an ethyl carbonate derivative of a 4-methyl-1,3-oxazole showed notable activity against Gram-positive bacteria. mdpi.com The conversion of an N-acyl-α-amino acid into its corresponding oxazole derivative was shown to be key to inducing its antimicrobial properties. mdpi.com

Additionally, naturally occurring oxazole carboxylic acid derivatives, known as macrooxazoles, isolated from the fungus Phoma macrostoma, have been evaluated for their antimicrobial and anti-biofilm activities. nih.gov Certain macrooxazoles interfered with the biofilm formation of Staphylococcus aureus, with some inhibiting biofilm formation by as much as 75%. nih.gov

Antibacterial Activity of 1,3-Oxazole Derivatives

| Compound | Bacterial Strain | Activity Type | Measurement (MIC) | Source |

|---|---|---|---|---|

| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | Staphylococcus epidermidis 756 | Antimicrobial | 56.2 µg/mL | mdpi.com |

| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | Bacillus subtilis ATCC 6683 | Antimicrobial | 56.2 µg/mL | mdpi.com |

| Macrooxazole C | Staphylococcus aureus | Anti-biofilm | 75% inhibition at 250 µg/mL | nih.gov |

The oxazole scaffold is also a key component in compounds with significant antifungal properties. Studies have shown that derivatives can be effective against pathogenic fungi like Candida albicans. The ethyl carbonate derivative of 4-methyl-1,3-oxazole, which also showed antibacterial effects, was found to be particularly potent against C. albicans. mdpi.com Furthermore, some oxazole derivatives have been specifically investigated for their potential to control plant pathogenic fungi, indicating the broad applicability of this chemical class. frontiersin.org

Antifungal Activity of 1,3-Oxazole Derivatives

| Compound | Fungal Strain | Activity Type | Measurement (MIC) | Source |

|---|---|---|---|---|

| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | Candida albicans 128 | Antimicrobial | 14 µg/mL | mdpi.com |

Anticancer and Cytotoxic Activities

A significant area of research for 1,3-oxazole-4-carboxylic acid derivatives is in the field of oncology. Numerous studies have synthesized and evaluated novel derivatives for their cytotoxic effects against a wide array of human cancer cell lines. biointerfaceresearch.combiointerfaceresearch.combioorganica.com.uaresearchgate.net

A series of 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates were synthesized and screened by the National Cancer Institute (NCI) against 60 human tumor cell lines. bioorganica.com.uaresearchgate.net One of the lead compounds, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, demonstrated a potent and broad range of cytotoxic activity. bioorganica.com.uaresearchgate.net It showed significant growth inhibition (GI₅₀), total growth inhibition (TGI), and lethal concentration (LC₅₀) values across various cancer types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. bioorganica.com.uaresearchgate.net

Similarly, a novel series of 4-arylsulfonyl-1,3-oxazoles were evaluated against 59 cancer cell lines. biointerfaceresearch.combiointerfaceresearch.com Certain compounds from this series exhibited high activity, particularly against central nervous system (CNS) cancer and non-small cell lung cancer cell lines. biointerfaceresearch.combiointerfaceresearch.com For example, one derivative showed a cytostatic effect against glioblastoma and gliosarcoma cell lines, while another had high anti-proliferative activity against a carcinoma of the non-small cell lung cancer subpanel. biointerfaceresearch.combiointerfaceresearch.com

Anticancer and Cytotoxic Activities of 1,3-Oxazole-4-carboxylic Acid Derivatives

| Compound Derivative | Cancer Cell Line | Activity Type | Measurement | Source |

|---|---|---|---|---|

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | Panel of 60 Human Cancer Cell Lines | Cytotoxic | Average GI₅₀: 5.37 µM | bioorganica.com.uaresearchgate.net |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | Panel of 60 Human Cancer Cell Lines | Cytotoxic | Average TGI: 12.9 µM | bioorganica.com.uaresearchgate.net |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | Panel of 60 Human Cancer Cell Lines | Cytotoxic | Average LC₅₀: 36 µM | bioorganica.com.uaresearchgate.net |

| 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | SNB-75 & SF-539 (CNS Cancer) | Cytostatic | High activity at 10 µM | biointerfaceresearch.com |

| 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide | HOP-92 (Non-Small Cell Lung Cancer) | Anti-proliferative | High activity at 10 µM | biointerfaceresearch.com |

| 2-amino-4-methyl-1,3-oxazole-5-carboxylamino acid derivatives | HT-29 (Colon Cancer) | Anticancer | Significant activity reported | researchgate.net |

| Mixture of Macrooxazoles B and D | Various Cancer Cell Lines | Cytotoxic | IC₅₀: 23 µg/mL | nih.gov |

In Vitro Screening Against Cancer Cell Lines

Derivatives of this compound have been the subject of extensive in vitro screening against various cancer cell lines, revealing promising cytotoxic activities. A notable example is a series of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates, which were evaluated by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines. researchgate.net Among these, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate demonstrated a potent and broad range of cytotoxic activity. researchgate.netbioorganica.com.ua This compound exhibited significant growth inhibition (GI50), total growth inhibition (TGI), and lethal concentration (LC50) values, indicating its potential as a lead compound for further anticancer drug development. researchgate.net

Another class of related compounds, the oxazolo[5,4-d]pyrimidines, has also shown significant anticancer potential. These derivatives, which can be considered fused-ring systems incorporating the oxazole core, have been tested against a panel of human cancer cell lines including lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (LoVo and HT29). nih.gov Certain derivatives within this class have exhibited cytotoxic effects comparable to established anticancer drugs like cisplatin and 5-fluorouracil. nih.gov

| Compound | Cancer Cell Line Panel/Target | Activity Metric | Observed Activity | Reference |

|---|---|---|---|---|

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | NCI-60 Human Cancer Cell Lines | Average GI50 | 5.37 µM | researchgate.net |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | NCI-60 Human Cancer Cell Lines | Average TGI | 12.9 µM | researchgate.net |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | NCI-60 Human Cancer Cell Lines | Average LC50 | 36 µM | researchgate.net |

| Oxazolo[5,4-d]pyrimidine derivatives | A549, MCF7, LoVo, HT29 | CC50 | Ranged from 58.44 to 224.32 µM against HT29 | nih.gov |

| 1,3-Oxazole sulfonamides | Leukemia cell lines (NCI-60) | Mean GI50 | As low as 44.7 nM | acs.org |

Inhibition of Specific Biological Targets (e.g., Tubulin, CDK2, Aurora Kinase)

The anticancer activity of this compound derivatives is often attributed to their ability to inhibit specific biological targets crucial for cancer cell proliferation and survival. One of the key mechanisms identified is the inhibition of tubulin polymerization. Several classes of oxazole derivatives have been shown to interact with the colchicine binding site of tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis. For instance, novel 1,3-oxazole sulfonamides have been demonstrated to effectively bind to tubulin and induce the depolymerization of microtubules within cells. acs.org Similarly, indolyl-α-keto-1,3,4-oxadiazoles, which share a related five-membered heterocyclic core, have been shown to inhibit tubulin polymerization, with the most potent compounds exhibiting IC50 values in the low micromolar range. nih.gov

In addition to tubulin, cyclin-dependent kinases (CDKs) have been identified as another important target. Molecular docking studies have suggested that compounds such as methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate can form stable complexes with CDK2, indicating a potential mechanism for their observed cytotoxic effects. researchgate.netbioorganica.com.ua

Furthermore, Aurora kinases, a family of serine/threonine kinases that play a critical role in mitosis, have emerged as a promising target for cancer therapy. nih.govnih.gov Pyrimidine-based derivatives, some of which incorporate oxazole-like bioisosteres, have been designed as Aurora A kinase inhibitors. nih.govnih.gov These compounds have shown the ability to reduce the levels of oncoproteins such as cMYC and MYCN, which are stabilized by Aurora A kinase. nih.gov

| Compound Class | Biological Target | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|---|

| 1,3-Oxazole sulfonamides | Tubulin | Inhibition of polymerization | Induces microtubule depolymerization | acs.org |

| Indolyl-α-keto-1,3,4-oxadiazoles | Tubulin | Inhibition of polymerization | IC50 = 10.66 µM for lead compound | nih.gov |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | CDK2 | Binding to the active site | Predicted complex formation (molecular docking) | researchgate.netbioorganica.com.ua |

| Pyrimidine-based derivatives | Aurora A Kinase | Inhibition of kinase activity | Reduction of cMYC and MYCN levels | nih.gov |

Amyloid Fibril Inhibition

The aggregation of amyloid-β (Aβ) peptides into fibrillar plaques is a hallmark of Alzheimer's disease. nih.gov Consequently, the inhibition of Aβ fibrillogenesis is a key therapeutic strategy. Derivatives of this compound, particularly those integrated into larger heterocyclic systems like benzo[d]oxazoles, have shown potential in this area. nih.gov A series of novel substituted benzo[d]oxazole-based derivatives have demonstrated neuroprotective effects in Aβ-induced PC12 cells. nih.gov Certain compounds within this series were found to be non-neurotoxic and significantly increased the viability of cells exposed to the toxic Aβ fragment, Aβ25-35. nih.gov This suggests that the oxazole core, as part of a larger molecular scaffold, can contribute to the inhibition of amyloid fibril formation or mitigate its neurotoxic effects. nih.gov The mechanism of action is thought to involve the disruption of the self-aggregation of Aβ peptides. nih.gov

Anti-inflammatory and Analgesic Potential

Derivatives of this compound and related isoxazoles have demonstrated significant anti-inflammatory and analgesic properties. The anti-inflammatory effects are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade. nih.govnih.gov Certain isoxazole (B147169) derivatives have been shown to be selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. nih.gov This selectivity is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform. nih.gov

In addition to their anti-inflammatory effects, various oxazole and isoxazole carboxamide derivatives have been evaluated for their analgesic potential in preclinical models. For example, novel 3-substituted-isoxazole-4-carboxamide derivatives have shown low to moderate analgesic activity in acetic acid-induced writhing and hot plate tests in mice. nih.gov Similarly, imidazolyl-1,3,4-oxadiazoles, which are structurally related to oxazole derivatives, have displayed significant analgesic and anti-inflammatory responses in animal models. nih.gov

Antiviral and Antitubercular Applications

The this compound scaffold has also been explored for its potential in treating infectious diseases. Oxazolo[5,4-d]pyrimidine derivatives have exhibited antiviral activity in previous in vitro studies. nih.gov

In the realm of antibacterial agents, there is a significant focus on developing new treatments for tuberculosis, caused by Mycobacterium tuberculosis. While much of the research has focused on the closely related isoxazole core, the findings provide valuable insights for the development of oxazole-based antitubercular agents. For instance, 5-methylisoxazole-3-carboxamide derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv, with some compounds showing significant minimum inhibitory concentrations (MICs). researchgate.net Another promising class of compounds is the 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides, which have demonstrated growth inhibitory activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. nih.govnih.gov These findings suggest that the this compound core could be a valuable starting point for the design of novel antitubercular drugs.

Antiprotozoal and Antiparasitic Activities

The versatility of the oxazole scaffold extends to its potential use in combating protozoal and parasitic infections. While specific studies on this compound derivatives are limited, related oxazole-containing compounds have shown promise in this area. A general review of oxazole derivatives highlights their potential as antimalarial and antileishmanial agents. tandfonline.com For example, certain 1,3,4-oxadiazole derivatives have demonstrated antimalarial activity, with some compounds showing efficacy comparable to the standard drug chloroquine against Plasmodium falciparum. nih.gov The mechanism of action for some of these derivatives is suggested to be the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in parasite metabolism. nih.gov These findings provide a rationale for the exploration of this compound derivatives as potential antiprotozoal and antiparasitic agents.

Modulation of Receptors and Enzymes

Derivatives of this compound have been shown to modulate the activity of various enzymes and receptors, highlighting their potential for treating a range of conditions. One notable area of investigation is the inhibition of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in regulating intracellular levels of cyclic AMP (cAMP). nih.govnih.govresearchgate.net Substituted quinolyl oxazoles have been identified as a novel and highly potent series of PDE4 inhibitors. nih.gov Structure-activity relationship studies have revealed that the oxazole core, particularly with 4-carboxamide and 5-aminomethyl groups, is a key pharmacophore for PDE4 inhibition. nih.gov

In addition to PDE4, the closely related isoxazole derivatives have been investigated as inhibitors of other enzymes. For instance, 5-methylisoxazole-3-carboxylic acid has been identified as a potent inhibitor of the monoamine oxidase enzyme. nih.gov Furthermore, as mentioned previously, isoxazole derivatives have been developed as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-1. nih.gov The diarylisoxazole molecular scaffold is found in several NSAIDs with high selectivity for COX-1. nih.gov

| Compound Name |

|---|

| This compound |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate |

| cisplatin |

| 5-fluorouracil |

| cMYC |

| MYCN |

| chloroquine |

Nicotinic Acetylcholine Receptor Agonists

Extensive searches of scientific databases have not yielded any published research specifically investigating derivatives of this compound as nicotinic acetylcholine receptor (nAChR) agonists. While the broader class of oxazole-containing compounds has been explored for activity at nAChRs, no studies to date have focused on the this compound scaffold for this particular biological target.

FPR1 Receptor Antagonists

There is currently no available scientific literature describing the evaluation of this compound derivatives as antagonists of the formyl peptide receptor 1 (FPR1). Research into small molecule antagonists for this receptor is an active area, however, this specific chemical class has not been reported in connection with FPR1 antagonism.

Free Fatty Acid Receptor (GPR40) Agonists

A review of the medicinal chemistry literature indicates that derivatives of this compound have not been investigated as agonists for the free fatty acid receptor (GPR40), also known as FFA1. While various heterocyclic scaffolds are being explored for the development of GPR40 agonists for the potential treatment of type 2 diabetes, the this compound core is not among them.

Histone Deacetylase 6 (HDAC6) Inhibitors

There are no published studies on the design, synthesis, or biological evaluation of this compound derivatives as inhibitors of histone deacetylase 6 (HDAC6). The development of selective HDAC6 inhibitors is a significant focus in medicinal chemistry, but this particular oxazole scaffold has not been reported as a pharmacophore for this target.

Other Pharmacological Activities

Central Nervous System Modulators

Scientific literature lacks specific studies on the effects of this compound derivatives as central nervous system (CNS) modulators. While some isomers, such as 1,2-oxazoles (isoxazoles), have been investigated for their neuroactive properties, there is no corresponding research available for the 1,3-oxazole scaffold . beilstein-journals.org

Antidiabetic Activity

There is a lack of published research specifically examining the antidiabetic properties of derivatives of this compound. Although various heterocyclic compounds are being explored for their potential in managing diabetes, this particular chemical series has not been a subject of investigation in this therapeutic area.

Anticonvulsant Properties

The oxazole scaffold is a recognized pharmacophore in the development of novel therapeutic agents, including those with activity in the central nervous system. Research into heterocyclic compounds for neurological disorders has identified various oxazole and isoxazole derivatives as potential anticonvulsant agents researchgate.netwu.ac.th. While direct studies on this compound are not extensively detailed in the provided research, the broader class of compounds containing the oxazole or the related isoxazole and oxadiazole rings has shown promise in preclinical epilepsy models.

Derivatives of 1,3,4-oxadiazole, a related five-membered heterocycle, have been synthesized and evaluated for their anticonvulsant activities, often showing efficacy in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models wu.ac.theurekaselect.com. These studies suggest that the heterocyclic core acts as a valuable scaffold for interacting with biological targets relevant to seizure control, such as GABA receptors wu.ac.th. For instance, certain triazole-containing benzo[d]oxazoles demonstrated significant anti-MES and anti-scPTZ activities in mice eurekaselect.com. The mechanism for some of these compounds is believed to involve the GABAergic system wu.ac.theurekaselect.com. The exploration of these related structures underscores the potential of the oxazole core, present in this compound, as a building block for new anticonvulsant drug candidates.

| Compound Class | Key Findings | Preclinical Model | Reference |

|---|---|---|---|

| Triazole-containing benzo[d]oxazoles | Compounds 5g and 5j showed the most promise with ED50 values of 31.7 and 12.7 mg/kg, respectively. | Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) | eurekaselect.com |

| Phenoxyphenyl-1,3,4-oxadiazole hybrids | All tested compounds were active in the MES test; nitro derivatives 8k and 8L were the most potent. | MES and scPTZ | nih.gov |

| Pyrrolidine-2,5-dione derivatives | Compound 4 showed a higher ED50 value than reference drugs valproic acid and ethosuximide in MES and 6 Hz tests. | MES, 6 Hz, and scPTZ | mdpi.com |

| Substituted 1,3,4-oxadiazoles | 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole was identified as a promising compound. | Electroconvulsometer-induced convulsions | researchgate.net |

Immunomodulatory Effects

Derivatives of the isoxazole core, particularly those related to 5-amino-3-methyl-4-isoxazolecarboxylic acid, have demonstrated significant immunomodulatory activities in various in vitro and in vivo studies mdpi.comnih.gov. These compounds can exert immunosuppressive, anti-inflammatory, or immunostimulatory effects depending on their specific chemical structures nih.gov.

One key derivative, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, has been investigated for its effects on the cellular immune response nih.govresearchgate.net. Studies have shown that this compound is not cytotoxic to murine macrophage and lymphoblast cell lines over a wide range of concentrations nih.gov. Furthermore, it was found to stimulate the proliferation of lymphocytes from the spleen and mesenteric lymph nodes, both alone and in combination with mitogens nih.govresearchgate.net. The hydrazide derivative also increased the lipopolysaccharide (LPS)-induced production of interleukin-1β (IL-1β) by murine peritoneal macrophages, while not affecting tumor necrosis factor-alpha (TNF-α) levels nih.gov. These findings highlight the potential of this scaffold in modulating immune cell activity.

Further derivatization of the hydrazide has yielded compounds with varied activities. For example, thiosemicarbazide derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid exhibited regulatory effects on lymphocyte proliferation, with some showing stimulatory activity and others showing inhibitory activity nih.gov. These differential effects underscore the tunability of the immunomodulatory response based on the substituents attached to the core isoxazole ring.

| Compound | Observed Effect | Model System | Reference |

|---|---|---|---|

| 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide | Stimulated proliferation of lymphocytes and macrophages; increased LPS-induced IL-1β production. | In vitro (murine cells) | nih.govresearchgate.net |

| 4-phenyl-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (01K) | Exhibited inhibitory activity in lymphocyte proliferation tests. | In vitro (murine cells) | nih.gov |

| 4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (06K) | Exhibited inhibitory activity in lymphocyte proliferation tests. | In vitro (murine cells) | nih.gov |

| 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (MO5) | Inhibited humoral immune response in vitro; stimulated the inductive phase of DTH in vivo. | In vitro (human PBMC) and in vivo (mice) | mdpi.com |

Development of Oxazole-Based Peptidomimetics and Unnatural Amino Acids

The incorporation of heterocyclic scaffolds into peptides is a key strategy for developing peptidomimetics with enhanced stability, conformational rigidity, and biological activity nih.gov. The oxazole ring, due to its structural and electronic properties, serves as a valuable component in the design of such molecules, often conferring stability against enzymatic degradation nih.gov. Unnatural amino acids containing the oxazole moiety are therefore important building blocks in medicinal chemistry and drug discovery thieme.de.

A compound structurally related to this compound, specifically 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), has been explored as a novel unnatural β-amino acid for use in solid-phase peptide synthesis nih.govnih.gov. Research has demonstrated that it is possible to couple AMIA to the N-terminal amino acid of a peptide on a solid support nih.gov. This opens up possibilities for creating new hybrid peptides containing both α- and β-amino acids, which are promising as potential therapeutic agents nih.govnih.gov. The bifunctional nature of AMIA, possessing both an amino and a carboxylic group, allows it to be incorporated into peptide chains, creating novel peptidomimetics with unique structural features nih.gov.

The synthesis of oxazole-containing amino acids can be achieved through various chemical routes, often starting from natural amino acids like serine, aspartic acid, or glutamic acid thieme.de. These synthetic amino acids are then used as scaffolds to construct combinatorial libraries for drug discovery research thieme.de. The presence of the oxazole moiety within a peptide backbone can facilitate specific peptide-protein interactions, making these unnatural amino acids highly valuable for designing targeted therapeutics nih.gov.

Agrochemical Applications of 5 Methyl 1,3 Oxazole 4 Carboxylic Acid Derivatives

Herbicidal and Pesticidal Activities

While specific data on the herbicidal and pesticidal activities of 5-methyl-1,3-oxazole-4-carboxylic acid derivatives are not extensively documented in publicly available literature, significant research has been conducted on its close structural isomers, the 5-methylisoxazole-4-carboxamides. These studies offer valuable insights into the potential agrochemical applications of the broader class of methyl-oxazole and isoxazole (B147169) carboxamides.

A notable study focused on a series of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. nih.govnih.gov These compounds were designed as potential inhibitors of the D1 protease in plants, a key enzyme in the photosystem II repair cycle, making it an attractive target for herbicides. The in vivo herbicidal activity of these compounds was evaluated against monocotyledonous (barnyard grass - Echinochloa crusgalli) and dicotyledonous (rape - Brassica napus) weeds. nih.gov

The research findings indicated that many of the synthesized compounds exhibited moderate to good herbicidal activities. nih.gov For instance, several of the carboxamide derivatives showed significant inhibition of both weed species at a concentration of 100 mg/L. The study highlighted that the nature of the substituent on the aryl ring of the isoxazole and on the piperidine (B6355638) carboxamide moiety played a crucial role in determining the herbicidal potency. nih.gov

Below is a table summarizing the herbicidal activity of selected 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamide derivatives against Brassica napus and Echinochloa crusgalli.

| Compound | Aryl Substituent | Inhibition of Brassica napus (%) at 100 mg/L | Inhibition of Echinochloa crusgalli (%) at 100 mg/L |

| 4a | Phenyl | 65 | 58 |

| 4b | 4-Fluorophenyl | 72 | 65 |

| 4c | 4-Chlorophenyl | 78 | 71 |

| 4d | 4-Bromophenyl | 75 | 68 |

| 4e | 4-Methylphenyl | 68 | 62 |

Further research into N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides has also demonstrated significant herbicidal effects. x-mol.com One compound from this series, I-05, exhibited excellent post-emergence herbicidal activity against Echinochloa crusgalli and Abutilon theophrasti at an application rate of 150 g/ha. x-mol.com The mode of action was identified as the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone (B1678516) biosynthesis, leading to the characteristic bleaching symptoms in treated weeds. x-mol.com

Development of New Agrochemicals

The development of new agrochemicals based on the this compound scaffold is an active area of research, driven by the need for new modes of action to combat herbicide and pesticide resistance. The synthesis of various derivatives and the evaluation of their biological activities are key steps in this process.

The synthetic pathway to these compounds generally involves the formation of the core oxazole (B20620) or isoxazole ring, followed by the derivatization of the carboxylic acid group, often into amides or esters. For example, the synthesis of the aforementioned herbicidal piperidyl carboxamides involved a four-step process: isoxazole ring formation, α-bromination of an acetyl group, thiazole (B1198619) ring formation, and finally, the attachment of the carboxamide or thiocarboxamide moiety. nih.govnih.gov

The process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide, a compound with known biological activity, involves several key steps starting from ethylacetoacetate. google.com This includes the formation of ethyl-5-methylisoxazole-4-carboxylate, hydrolysis to the carboxylic acid, conversion to the acid chloride, and finally reaction with trifluoromethyl aniline. google.com Such synthetic routes are crucial for creating a diverse library of compounds for biological screening.

The strategy of combining pharmacophores from different known agrochemicals is also being employed. The design of the N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides was based on the structures of the herbicide isoxaflutole (B1672639) and another herbicidal carboxamide, demonstrating a multi-target drug design approach. x-mol.com This innovative strategy could lead to the discovery of new agrochemicals with enhanced efficacy and a broader spectrum of activity.

While direct and extensive research on the agrochemical applications of this compound itself is limited in public literature, the promising herbicidal activities of its isoxazole analogues strongly suggest that this chemical class holds significant potential for the development of new and effective agrochemicals. Future research will likely focus on the synthesis and evaluation of a wider range of derivatives to fully explore their pesticidal and herbicidal capabilities.

Future Research Directions and Challenges

Advancements in Asymmetric Synthesis of Chiral Oxazole-4-carboxylic Acids

The synthesis of specific enantiomers of chiral molecules is crucial in drug development, as different enantiomers can have vastly different biological activities. pressbooks.pub While traditional synthetic methods often produce a racemic mixture (equal amounts of both enantiomers), recent advancements have focused on asymmetric synthesis to selectively produce a single, desired enantiomer. pressbooks.pub For chiral oxazole-4-carboxylic acids, this is a key area of ongoing research.

The development of racemization-free coupling reagents is a significant step forward in the asymmetric synthesis of chiral amides and peptides, a field closely related to the derivatization of oxazole-4-carboxylic acids. rsc.org These reagents help prevent the loss of stereochemical integrity during chemical transformations. rsc.org Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool for asymmetric synthesis, offering a greener alternative to metal-based catalysts. beilstein-journals.orgbeilstein-journals.org Future research will likely focus on applying these advanced catalytic systems to the synthesis of chiral 5-methyl-1,3-oxazole-4-carboxylic acid derivatives, aiming for high enantiomeric excess and yields.

Exploration of Novel Biological Targets and Mechanisms of Action

Oxazole (B20620) derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. rsc.orgresearchgate.nettaylorandfrancis.com A significant challenge and opportunity lie in identifying novel biological targets and elucidating the precise mechanisms through which these compounds exert their effects.

Recent studies have explored the potential of oxazole-based compounds as anticancer agents, with molecular docking studies suggesting targets like c-Kit tyrosine kinase (TRK) and MDM2. researchgate.netnih.gov Other research has focused on their role as inhibitors of enzymes like cyclooxygenase (COX), which is involved in inflammation. rsc.orgnih.gov The flexible nature of the oxazole scaffold allows it to interact with a variety of enzymes and receptors, making it a promising candidate for developing targeted therapies. nih.gov Future investigations will likely involve screening libraries of this compound derivatives against a broader range of biological targets to uncover new therapeutic applications.

Computational Design and Optimization of Oxazole-Based Compounds